molecular formula C11H11BrN2O B2396396 5-(3-Aminophenyl)pyridin-2-ol hydrobromide CAS No. 2172594-96-4

5-(3-Aminophenyl)pyridin-2-ol hydrobromide

Cat. No.: B2396396
CAS No.: 2172594-96-4
M. Wt: 267.126
InChI Key: CDRNDOJPHMEZRU-UHFFFAOYSA-N
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Scientific Research Applications

5-(3-Aminophenyl)pyridin-2-ol hydrobromide has several scientific research applications:

Safety and Hazards

The safety information for 5-(3-Aminophenyl)pyridin-2-ol hydrobromide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-(3-Aminophenyl)pyridin-2-ol hydrobromide are not mentioned in the search results, the compound’s potential for further study and application in various fields can be inferred from the ongoing research into related compounds .

Preparation Methods

The synthesis of 5-(3-Aminophenyl)pyridin-2-ol hydrobromide involves several steps. One common synthetic route includes the reaction of 3-aminophenylboronic acid with 2-bromopyridine under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Chemical Reactions Analysis

5-(3-Aminophenyl)pyridin-2-ol hydrobromide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)pyridin-2-ol hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

5-(3-Aminophenyl)pyridin-2-ol hydrobromide can be compared with similar compounds such as:

    5-(3-Aminophenyl)pyridin-2-ol: The non-hydrobromide form, which may have different solubility and reactivity properties.

    3-Aminophenylboronic acid: A precursor in the synthesis of the compound, used in various coupling reactions.

    2-Bromopyridine: Another precursor, commonly used in organic synthesis.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-(3-aminophenyl)-1H-pyridin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.BrH/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9;/h1-7H,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRNDOJPHMEZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CNC(=O)C=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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